(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole
Description
Properties
IUPAC Name |
4-methyl-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S3/c1-15-13-23-18(19-15)24-14-17-7-10-20(11-8-17)25(21,22)12-9-16-5-3-2-4-6-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARMOPGDHFCAU-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the styrylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The styrylsulfonyl moiety (-SO₂-CH=CH-Ar) undergoes nucleophilic displacement reactions under basic conditions. Key transformations include:
Table 1: Sulfonyl Group Reactivity
-
The sulfonyl group acts as a leaving group in SN2 reactions, enabling functionalization of the piperidine nitrogen.
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Steric hindrance from the piperidine ring reduces reactivity with bulky nucleophiles .
Oxidation and Reduction Reactions
The thioether (-S-) and sulfonyl (-SO₂-) groups participate in redox processes:
Oxidation
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Thioether to sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the thioether to a sulfone, enhancing polarity:
Reduction
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Sulfonyl to thiol : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the sulfonyl group to a thiol (-SH), enabling further alkylation .
Cycloaddition and Ring-Opening Reactions
The thiazole core participates in cycloadditions:
Table 2: Thiazole Ring Reactivity
-
Ring-opening of the thiazole occurs under strong acidic conditions (HCl, reflux), yielding mercaptoacetamide intermediates .
Piperidine Functionalization
The piperidine nitrogen undergoes alkylation/acylation:
Table 3: Piperidine Modification
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | 72% | |
| N-Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, RT | Acetamide analogs | 85% |
Acid-Base Reactivity
-
The piperidine nitrogen (pKa ≈ 10.5) undergoes protonation in acidic media, enhancing solubility in polar solvents .
-
Deprotonation with LDA (lithium diisopropylamide) generates a strong base for further alkylation .
Photochemical Reactions
The styryl double bond undergoes [2+2] photodimerization under UV light (λ = 254 nm), producing cyclobutane-linked dimers. This reaction is reversible under thermal conditions (Δ > 100°C).
Metal-Catalyzed Cross-Coupling
The thiazole ring participates in Suzuki-Miyaura couplings:
Hydrolysis Reactions
Scientific Research Applications
Medicinal Chemistry
The compound's structural features enable it to be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
- Bioactivity : Research indicates that similar compounds have shown anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The presence of the piperidine moiety is associated with various biological activities, including:
- Anticancer effects against cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
- Antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Studies
The compound is being investigated for its interactions with biological macromolecules, which could lead to insights into disease mechanisms.
- Mechanism of Action : While specific mechanisms for this compound are still under investigation, similar piperidine derivatives have been noted to induce apoptosis and cell cycle arrest in cancer cells .
Material Science
The compound may also find applications in the development of new materials with unique properties due to its complex structure.
- Polymer Development : It can be used as a building block for synthesizing novel polymers or coatings that exhibit desirable mechanical or chemical properties .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of established antibiotics like linezolid .
Case Study on Cytotoxic Effects
In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. This compound showed a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism by which (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycle and Target Selectivity
- The target compound’s thiazole-piperidine scaffold differs from pyridine-thiazole hybrids (e.g., Iryna et al.), which exhibit antitumor activity via kinase inhibition (e.g., c-Met, CDK1). The piperidine ring in the target may improve blood-brain barrier penetration compared to pyridine, but this requires validation .
- Benzimidazole-thiazole derivatives () prioritize cholinesterase inhibition, attributed to nitro and methoxy substituents. In contrast, the styrylsulfonyl group in the target compound may favor kinase or phosphatase interactions due to its electrophilic nature .
This could translate to improved pharmacokinetics . Piperidine vs. Piperazine: The target’s piperidine lacks the second nitrogen in piperazine (), reducing basicity and altering receptor-binding profiles. Piperazine derivatives often target serotonin or dopamine receptors, whereas piperidine is common in kinase inhibitors .
Synthetic Accessibility
- The target compound’s synthesis likely involves [2+3]-cyclocondensation (similar to ’s methods) but requires styrylsulfonation steps, which may lower yields compared to nitro-phenyl derivatives (58–64% in ) .
Biological Activity
(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Thiazole compounds are known for their diverse pharmacological properties, making them valuable in drug development.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This specific configuration contributes to its biological activity. The presence of the styrylsulfonyl and piperidine moieties enhances its interaction with biological targets.
Biological Activity Overview
Thiazole derivatives, including this compound, have demonstrated various biological activities:
-
Anticancer Activity :
- Thiazoles have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation at low concentrations (IC50 values ranging from 2.57 µM to 7.26 µM) .
- Antimicrobial Activity :
- Other Pharmacological Activities :
Case Studies
Several studies highlight the efficacy of thiazole derivatives:
- Anticancer Studies :
- Antimicrobial Efficacy :
Table of Biological Activities
| Activity | Cell Line/Organism | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 2.57 µM | Induction of apoptosis |
| Anticancer | HepG2 | 7.26 µM | Cell cycle arrest |
| Antimicrobial | E. coli | Varies | Membrane disruption |
| Antimicrobial | S. aureus | Varies | Cytoplasmic leakage |
| Antioxidant | Various | Varies | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
